molecular formula C18H25Si B12552328 Dibutyl(naphthalen-1-YL)silyl CAS No. 143278-00-6

Dibutyl(naphthalen-1-YL)silyl

Cat. No.: B12552328
CAS No.: 143278-00-6
M. Wt: 269.5 g/mol
InChI Key: CYKXOEQSWALHRR-UHFFFAOYSA-N
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Description

Dibutyl(naphthalen-1-YL)silyl is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a naphthalene ring attached to a silicon atom, which is further bonded to two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(naphthalen-1-YL)silyl typically involves the reaction of naphthalene derivatives with silicon-containing reagents. One common method is the reaction of naphthalene with dibutyldichlorosilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(naphthalen-1-YL)silyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Dibutyl(naphthalen-1-YL)silyl has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Dibutyl(naphthalen-1-YL)silyl involves its interaction with various molecular targets The silicon atom in the compound can form bonds with other atoms or molecules, leading to the formation of new compounds or materials The naphthalene ring provides aromatic stability and can participate in π-π interactions with other aromatic systems

Comparison with Similar Compounds

Similar Compounds

    Dibutylbis(naphthalen-1-YL)silane: This compound has two naphthalene rings attached to the silicon atom, providing different structural and chemical properties.

    Naphthalen-1-yl-selenyl derivatives: These compounds contain selenium instead of silicon and exhibit different reactivity and applications.

    Naphthalen-1-yl-propenone derivatives: These compounds have a propenone group attached to the naphthalene ring, leading to different chemical behavior.

Uniqueness

Dibutyl(naphthalen-1-YL)silyl is unique due to the presence of both butyl groups and a naphthalene ring attached to the silicon atom. This combination provides a balance of hydrophobic and aromatic characteristics, making it suitable for various applications in chemistry, biology, and industry.

Properties

CAS No.

143278-00-6

Molecular Formula

C18H25Si

Molecular Weight

269.5 g/mol

InChI

InChI=1S/C18H25Si/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3

InChI Key

CYKXOEQSWALHRR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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